molecular formula C13H20ClN3O2 B1250398 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride

Cat. No. B1250398
M. Wt: 285.77 g/mol
InChI Key: SJZYQECVPLNLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, also known as 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, is a useful research compound. Its molecular formula is C13H20ClN3O2 and its molecular weight is 285.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12;/h4-6,11,16-17H,8-9H2,1-3H3;1H

InChI Key

SJZYQECVPLNLPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O.Cl

synonyms

(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
MK 761
MK 761, (R)-isomer
MK 761, monohydrochloride
MK 761, monohydrochloride, (R)-isomer
MK 761, monohydrochloride, (S)-isomer
MK-761

Origin of Product

United States

Synthesis routes and methods

Procedure details

To S -2-phenyl-3-tert. butyl-5-hydroxymethyloxazolidine (7 grams, 0.03 moles) in 35 ml. of N,N-dimethylformamide (DMF) is added 1.3 grams (0.03 moles of sodium hydride (57% dispersion in mineral oil). This mixture is heated 5 minutes over steam and then is allowed to stir 15 minutes at room temperature. 4.1 grams (0.03 moles) of 2-chloro-3-cyanopyridine in 20 ml of DMF is then added and the resultant reaction mixture is stirred four hours at room temperature. Water is then added and an oil separates. This oil is extracted three times with 25 ml of chloroform each time. This chloroform exrract is dried over sodium sulfate and concentrated under reduced pressure (20 mm) over steam to yield the product, S -2-phenyl-3-tert. butyl-5-(3-cyano-2-pyridyloxymethyl)oxazolidine, as an oil. This oil is then suspended in 1N HCl (50 ml), heated 5 minutes over steam and then is stirred for 15 minutes at room temperature. The solution obtained is then extracted twice with 25 ml of diethylether each time. The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution. This aqueous solution is then extracted with ethyl acetate (3 × 25 ml) and the ethylacetate solution is dried over sodium sulfate. The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam to yield an oil. This oil is chromatographed on alumina. The chromatographic fractions are concentrated to yield an oil which is dissolved in diethyl ether. Ethanolic HCl (saturated solution) is added to this ether solution until solid separation is substantially complete. The separated semi-solid is recrystallized from isopropanol/ether (ether added to isopropanol to the point of turbidity) to yield 1 gram of S -2-(3-tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, melting at 161°-163° C.
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